molecular formula C14H16N4O2 B2731605 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034574-93-9

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2731605
CAS No.: 2034574-93-9
M. Wt: 272.308
InChI Key: PNPZFJLUQPQETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of an appropriate amine with a dihaloalkane.

    Coupling of the Rings: The pyrazole and pyrrolidine rings are then coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via an etherification reaction, where the hydroxyl group of the pyrrolidine ring reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the pyridine ring, which can influence its biological activity and chemical reactivity. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-18-8-1-5-16-18)17-9-4-13(10-17)20-12-2-6-15-7-3-12/h1-3,5-8,13H,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPZFJLUQPQETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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